

# Discovery and history of 3-Aminocarbonylphenylboronic acid

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## Compound of Interest

**Compound Name:** 3-Aminocarbonylphenylboronic acid

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An In-Depth Technical Guide to **3-Aminocarbonylphenylboronic Acid**: From Discovery to Keystone Pharmaceutical Intermediate

## Abstract

**3-Aminocarbonylphenylboronic acid**, also known as 3-carbamoylphenylboronic acid, has emerged from relative obscurity to become a pivotal building block in modern medicinal chemistry. While not a therapeutic agent itself, its true significance lies in its role as a highly versatile synthetic intermediate. This guide provides a comprehensive overview of the historical context of boronic acids in drug discovery, the logical synthesis of **3-aminocarbonylphenylboronic acid**, and its critical application in the development of advanced therapeutics, most notably as a key component in the synthesis of the potent PARP inhibitor, Talazoparib. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights into the compound's synthesis and application.

## The Ascendancy of Boronic Acids in Drug Discovery From Frankland's Discovery to Modern Pharmaceuticals

The journey of boronic acids began in 1860 when chemist Edward Frankland first synthesized these organoboron compounds.<sup>[1][2]</sup> For a long time, boron-containing compounds were largely sidelined in medicinal chemistry, often due to a misconception that they were inherently

toxic.[1][3] Boronic acids are distinguished by a carbon-boron bond and two hydroxyl groups attached to the boron atom, a structure that imparts mild Lewis acidity and allows for unique interactions with biological targets.[3][4] Despite their early discovery, their vast potential as versatile, stable, and relatively low-toxicity synthetic intermediates would not be fully realized for over a century.[1][5]

## The Bortezomib Revolution: Overcoming "Boron Phobia"

The perception of boron in medicine dramatically shifted with the discovery and subsequent FDA approval of Bortezomib (Velcade) in 2003.[1][6] As the first boronic acid-containing drug, Bortezomib, a proteasome inhibitor for treating multiple myeloma, shattered the long-held "boron phobia" and demonstrated the therapeutic viability of these compounds.[3][7] This landmark event catalyzed a surge of interest in boronic acids, leading to the development of other FDA-approved drugs like ixazomib and vaborbactam and solidifying their status as a privileged structure in drug design.[1][8][9]

## 3-Aminocarbonylphenylboronic Acid: A Profile

**3-Aminocarbonylphenylboronic acid** (CAS Number: 351422-73-6) is a functionalized arylboronic acid. Its structure features a benzene ring substituted with both a boronic acid group (-B(OH)<sub>2</sub>) and an aminocarbonyl (carboxamide) group (-CONH<sub>2</sub>). This specific combination of functional groups makes it an ideal reactant for complex molecule synthesis, particularly through cross-coupling reactions.

## Table 1: Physicochemical Properties of 3-Aminocarbonylphenylboronic Acid

Property	Value	Reference(s)
CAS Number	351422-73-6	
Synonyms	3-Carbamoylphenylboronic acid, (3-Aminocarbonyl)phenylboronic acid	[10]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BNO <sub>3</sub>	[11]
Molecular Weight	164.95 g/mol	
Appearance	Powder	
Melting Point	221-226 °C	
Primary Use	Synthetic reactant/intermediate	

## Discovery and Synthesis

### Historical Context: An Emergent Building Block

The "discovery" of **3-aminocarbonylphenylboronic acid** is not marked by a singular, celebrated event. Instead, it emerged as a valuable tool from the growing sophistication of organic synthesis and the demand for precisely functionalized building blocks in drug discovery programs. Its development is intrinsically linked to the refinement of methods for creating arylboronic acids and the strategic need for a compound that could introduce a phenyl-amide moiety into a larger molecule.

## Core Synthetic Strategies for Arylboronic Acids

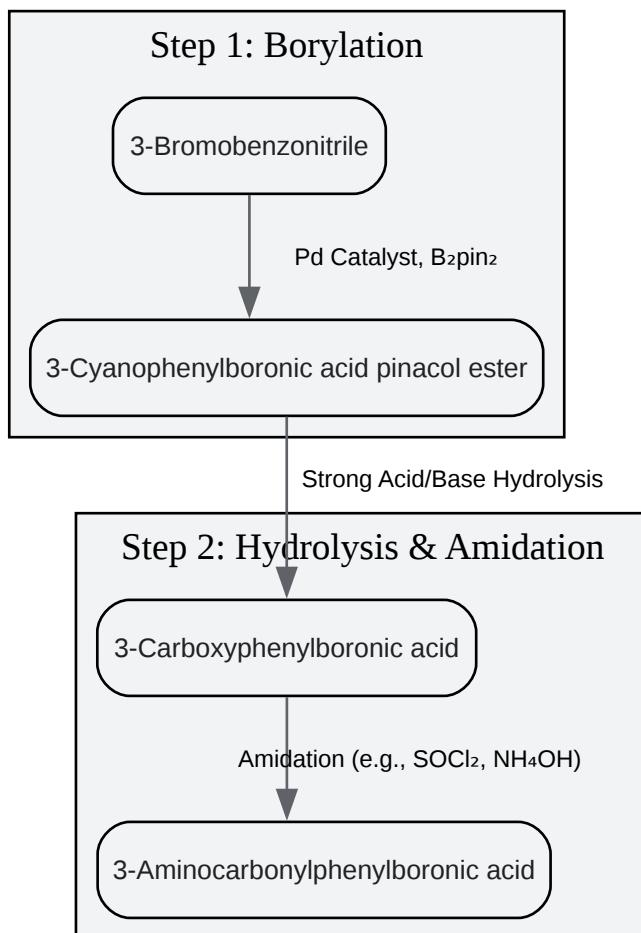
The synthesis of arylboronic acids is a well-established field in organic chemistry. Common methods include:

- Reaction of Grignard or Organolithium Reagents: Aryl halides are converted into organometallic reagents, which then react with a trialkyl borate ester followed by acidic hydrolysis.[12][13]

- Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron ( $B_2\text{pin}_2$ ).[12]
- Iridium-Catalyzed Borylation: Direct C-H activation and borylation of aromatic rings catalyzed by iridium complexes.[12]

## Detailed Protocol: A Representative Synthesis of 3-Aminocarbonylphenylboronic Acid

A logical and efficient pathway to synthesize **3-aminocarbonylphenylboronic acid** involves the hydrolysis of a nitrile precursor. This multi-step process leverages common and reliable transformations.



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Caption: A plausible synthetic workflow for **3-Aminocarbonylphenylboronic acid**.

Experimental Protocol:

- Step 1: Synthesis of 3-Cyanophenylboronic Acid from 3-Bromobenzonitrile.
  - Rationale: This step utilizes a palladium-catalyzed Miyaura borylation to replace the bromine atom with a boronic ester group. This is a highly efficient and functional-group-tolerant method.
  - Procedure: To a solution of 3-bromobenzonitrile (1 eq.), bis(pinacolato)diboron (1.1 eq.), and a suitable base such as potassium acetate (3 eq.) in an anhydrous solvent like dioxane, add a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 0.03 eq.). Purge the mixture with an inert gas (e.g., argon) and heat to 80-100°C for several hours until the starting material is consumed (monitored by TLC or GC-MS). Cool the reaction, filter, and concentrate the solvent. The resulting crude 3-cyanophenylboronic acid pinacol ester can be purified by column chromatography or used directly in the next step.
- Step 2: Hydrolysis to 3-Carboxyphenylboronic Acid.
  - Rationale: The nitrile group is hydrolyzed under harsh conditions to a carboxylic acid. This transformation sets up the subsequent amidation.
  - Procedure: Suspend the crude 3-cyanophenylboronic acid (or its ester) in a solvent like ethylene glycol.<sup>[14]</sup> Add a strong base, such as potassium hydroxide (4 eq.), and heat the mixture to a high temperature (e.g., 175°C) for several hours.<sup>[14]</sup> After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., HCl) to a pH of 2-3.<sup>[14]</sup> The product, 3-carboxyphenylboronic acid, will precipitate out of the solution and can be collected by filtration.
- Step 3: Amidation to **3-Aminocarbonylphenylboronic Acid**.
  - Rationale: The final step converts the carboxylic acid into the primary amide (aminocarbonyl group). This is typically a two-step process involving activation of the carboxylic acid followed by reaction with an ammonia source.

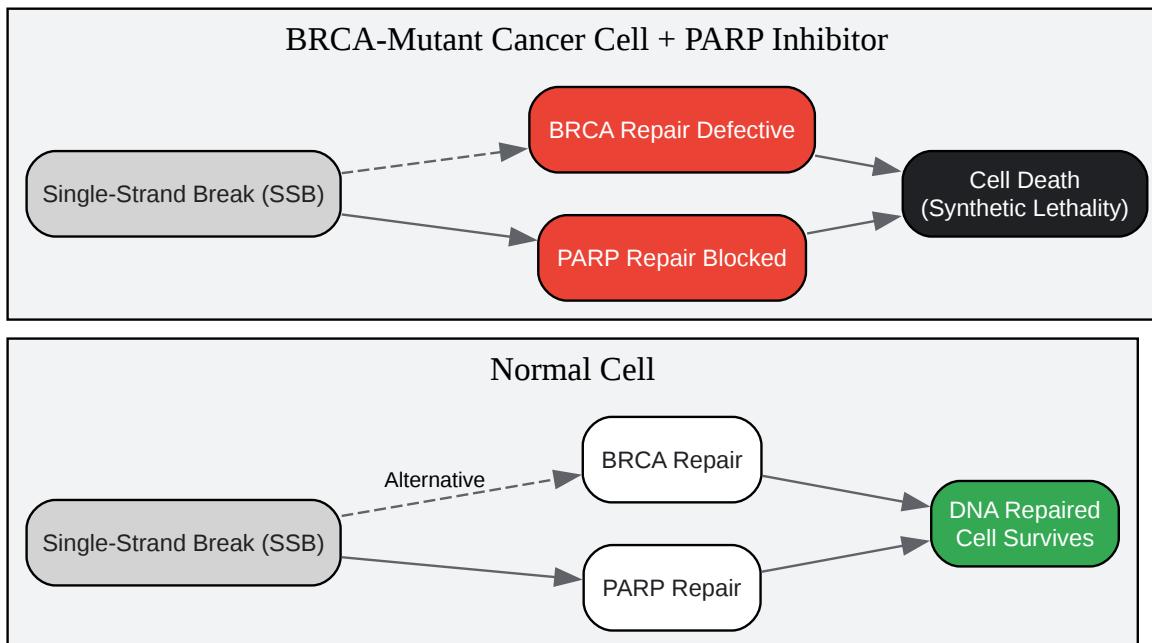
- Procedure: Suspend the 3-carboxyphenylboronic acid in an inert solvent (e.g., dichloromethane). Add an activating agent such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride and a catalytic amount of DMF, and stir at room temperature to form the acyl chloride. After the activation is complete, carefully quench the reaction mixture into a cooled, concentrated solution of ammonium hydroxide. Stir vigorously. The product, **3-aminocarbonylphenylboronic acid**, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

## Applications in Medicinal Chemistry: A Keystone for Advanced Therapeutics

### Case Study: The Critical Role in PARP Inhibitor Synthesis (Talazoparib)

The most prominent application of **3-aminocarbonylphenylboronic acid** is as a crucial intermediate in the synthesis of Talazoparib (BMN 673), a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP).[\[15\]](#)[\[16\]](#)

- Mechanism of Action: PARP Inhibition and Synthetic Lethality PARP is a family of enzymes critical for repairing single-strand DNA breaks (SSBs).[\[17\]](#)[\[18\]](#) In normal cells, if PARP-mediated repair fails, the cell can use an alternative pathway involving the BRCA1 and BRCA2 proteins to repair the more severe double-strand breaks (DSBs) that arise during DNA replication.[\[18\]](#) However, in cancers with mutations in the BRCA1 or BRCA2 genes, this secondary repair pathway is defective.[\[19\]](#) By using a PARP inhibitor like Talazoparib, the primary SSB repair mechanism is also blocked.[\[20\]](#) The accumulation of unrepaired SSBs leads to the formation of DSBs, which the BRCA-deficient cancer cell cannot fix. This leads to genomic instability and cell death—a concept known as synthetic lethality.[\[17\]](#)[\[18\]](#)



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Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cells.

- Incorporation into the Talazoparib Scaffold In the synthesis of Talazoparib and related compounds, **3-aminocarbonylphenylboronic acid** is not directly part of the final structure. Instead, a precursor like 3-aminophenylboronic acid is often used, with the aminocarbonyl group being formed at a different stage. However, the 3-(dihydroxyboryl)benzamide substructure is conceptually a key fragment. Synthetic routes to Talazoparib involve complex, multi-step sequences where intermediates containing the core elements of **3-aminocarbonylphenylboronic acid** are coupled with other heterocyclic fragments to build the final, complex drug molecule.[15][21][22] Talazoparib is noted for being particularly effective at "trapping" the PARP enzyme on DNA, enhancing its cytotoxic effect.[21][23]

## Broader Applications in Inhibitor Development

Beyond PARP inhibitors, commercial suppliers note the use of **3-aminocarbonylphenylboronic acid** as a reactant in the synthesis of various other classes of enzyme inhibitors, demonstrating its versatility. These include:

- Orally active phosphodiesterase 10A (PDE10A) inhibitors.
- Pyrimidine derivatives as Tpl2 kinase inhibitors.
- Peptidomimetic inhibitors of STAT3 protein.

## Conclusion: The Enduring Utility of a Specialized Reagent

**3-Aminocarbonylphenylboronic acid** exemplifies the evolution of medicinal chemistry, where the focus has expanded from discovering active molecules to designing the specialized tools needed to build them. Its history is not one of a standalone discovery but of a rational development to meet the needs of modern drug synthesis. Its crucial role in constructing complex, life-saving therapeutics like Talazoparib underscores the profound impact that well-designed, functionalized intermediates can have on the advancement of medicine. As synthetic methodologies continue to improve, the demand for such versatile and reliable building blocks will only increase, ensuring the enduring importance of **3-aminocarbonylphenylboronic acid** in the researcher's toolkit.

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